1-(Ethanesulfinyl)propadiene

Description

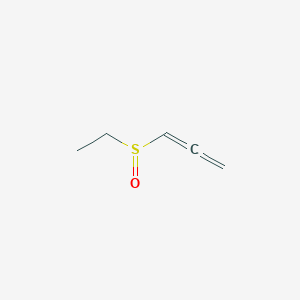

1-(Ethanesulfinyl)propadiene is a sulfinyl-substituted allene characterized by a three-carbon conjugated double bond system (propadiene) with an ethanesulfinyl (-SO-C₂H₅) functional group. Sulfinyl groups are known to modulate electronic and steric effects in organic reactions, particularly in cycloadditions and asymmetric syntheses .

Properties

CAS No. |

25558-07-0 |

|---|---|

Molecular Formula |

C5H8OS |

Molecular Weight |

116.18 g/mol |

InChI |

InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h5H,1,4H2,2H3 |

InChI Key |

ZKPBOOAHSXXNNC-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)C=C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfinyl)propadiene typically involves the reaction of ethanesulfinyl chloride with propadiene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The separation of the product from the reaction mixture is achieved through distillation or chromatography, depending on the purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfinyl)propadiene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

Substitution: The ethanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfinyl)propadiene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfinyl)propadiene involves its interaction with molecular targets through its reactive double bonds and sulfinyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(Benzenesulfonyl)-1,2-propadiene

- Structure : Replaces the ethanesulfinyl group with a bulkier benzenesulfonyl (-SO₂-C₆H₅) moiety.

- Reactivity : Demonstrates high regioselectivity in Diels-Alder reactions, forming cycloadducts like 312 under mild conditions. The sulfonyl group enhances electron-withdrawing effects, accelerating reaction rates compared to sulfinyl analogs .

Methyl Acetylene/Propadiene Mixtures (UN 1060)

- Physical Properties: Stabilized mixtures exhibit lower polarity and higher volatility due to the absence of sulfinyl/sulfonyl groups. For example, boiling points and vapor pressures are governed by the nonpolar hydrocarbon framework .

- Handling : Unlike sulfinyl-substituted propadienes, these mixtures are classified under UN 1060 for transport, requiring stabilization to prevent polymerization or decomposition .

Propadiene (Allene)

- Electronic Structure : The base propadiene framework has a calculated triplet-state energy of ~67 kcal/mol above the ground state, critical for photochemical applications. Substituents like sulfinyl groups may alter this energy, affecting excited-state reactivity .

- Thermodynamics : Reactions involving propadiene (e.g., with ethylene) release ~86 kcal/mol of energy, suggesting that sulfinyl-substituted variants could exhibit similar exothermicity, modulated by substituent electronic effects .

Data Table: Key Comparisons

Research Findings and Limitations

- Reactivity Trends : Sulfinyl and sulfonyl groups enhance electrophilicity in propadienes, but sulfonyl derivatives (e.g., 1-(benzenesulfonyl)-1,2-propadiene) show superior Diels-Alder reactivity due to stronger electron withdrawal .

- Electronic Modulation : The ethanesulfinyl group likely lowers the LUMO energy of propadiene, facilitating nucleophilic attacks, though experimental data are lacking.

- Gaps in Evidence: No direct studies on this compound were found; comparisons are extrapolated from sulfonyl analogs and propadiene chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.